Cyclosporin metabolite m17
Overview
Description
Synthesis Analysis
The metabolism of Cyclosporin A into its metabolites, such as M17, occurs in several body tissues, including the liver, kidney, and intestine. Human liver and kidney slices have demonstrated the capability to metabolize CyA into M17, among other metabolites, highlighting the significant extrahepatic metabolism of CyA (Vickers et al., 1992).
Molecular Structure Analysis
The molecular structure and synthesis of cyclosporine metabolites, including M17, have been detailed through comprehensive studies. The synthesis of metabolites like Leu-4-cyclosporine, (γ-OH)MeLeu-9-cyclosporine, and Leu-4-(γ-OH)MeLeu-9-cyclosporine showcases the complex chemical processes involved in generating these metabolites from Cyclosporin A (Wenger et al., 1992).
Chemical Reactions and Properties
The chemical properties of CyA metabolites, including M17, involve various biochemical reactions crucial for their immunosuppressive effects. These metabolites undergo processes such as hydroxylation and N-demethylation, significantly impacting their function and therapeutic applications (Garraffo, 1992).
Physical Properties Analysis
The physical properties of cyclosporine metabolites like M17, such as solubility and stability, are essential for their therapeutic efficacy. While detailed studies on the physical properties of M17 specifically may be limited, the broader understanding of CyA metabolites suggests a significant variation in their physical characteristics, influencing their absorption, distribution, and overall pharmacokinetics.
Chemical Properties Analysis
The chemical properties of M17, including its reactivity and interactions with biological molecules, play a crucial role in its immunosuppressive activity. The ability of M17 and other metabolites to inhibit the in vitro response of human mononuclear cells highlights the specific chemical interactions at play in achieving their therapeutic outcomes (Rosano et al., 1986).
Scientific Research Applications
Modulation of Gingival Fibroblasts : Cyclosporin A and its metabolite M17 significantly affect the secretory phenotype of human gingival fibroblasts, influencing cell number and collagen production without altering protein production (Mariotti et al., 2007).
Immunosuppressive Activity in Renal Allograft Recipients : Cyclosporine metabolites, particularly M17, display potential immunosuppressive activity in the blood of renal allograft recipients. This highlights their role in the immunopharmacology of cyclosporine (Rosano et al., 1986).
Anti-Allergic Effects : Cyclosporin-A metabolites M17, M1, and M21 exhibit anti-allergic properties. Their synergistic interaction with FK 506 (another immunosuppressive drug) might be beneficial in transplant patients (Ezeamuzie, 1996).
Structural Identification : The metabolite 9hydroxy-9desmethyl-cyclosporine (M17) has been isolated and structurally identified, contributing to the understanding of cyclosporine's molecular structure and function (Bowers et al., 1990).
Antiproliferative Effects on Mesangial Cells : Cyclosporine metabolites demonstrate additive and synergistic antiproliferative effects on glomerular mesangial cells. Their combined effects are more potent than those of individual metabolites (Radeke et al., 1991).
Immunosuppressive Properties Comparison : Cyclosporine metabolites M17 and M1 show immunosuppressive properties similar to CsA, while M21 and M8 are less active. The presence of an N-methyl group on amino acid 4 is crucial for this activity (Freed et al., 1987).
Binding to Proteins and Immunosuppression : Cyclosporine A and M17 demonstrate high immunosuppressive potency, with varying binding to cyclophilin and a 50 kDa protein. This correlates with their in vitro immunosuppressive efficacy (Donnelly et al., 1991).
Safety And Hazards
properties
IUPAC Name |
(6S,9S,12R,15S,18S,30S)-33-[(E,1R,2R)-1,6-dihydroxy-2-methylhex-4-enyl]-30-ethyl-1,4,7,10,12,15,19,25,28-nonamethyl-6,9,18,24-tetrakis(2-methylpropyl)-3,21-di(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C62H111N11O13/c1-24-43-58(82)67(17)33-48(75)68(18)44(29-34(2)3)55(79)66-49(38(10)11)61(85)69(19)45(30-35(4)5)54(78)63-41(15)53(77)64-42(16)57(81)70(20)46(31-36(6)7)59(83)71(21)47(32-37(8)9)60(84)72(22)50(39(12)13)62(86)73(23)51(56(80)65-43)52(76)40(14)27-25-26-28-74/h25-26,34-47,49-52,74,76H,24,27-33H2,1-23H3,(H,63,78)(H,64,77)(H,65,80)(H,66,79)/b26-25+/t40-,41+,42-,43+,44?,45+,46+,47+,49?,50?,51?,52-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPZHKIOMBYYVRD-CPEWUTAISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(=O)N(CC(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N1)C(C(C)CC=CCO)O)C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H]1C(=O)N(CC(=O)N(C(C(=O)NC(C(=O)N([C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N(C(C(=O)N(C(C(=O)N1)[C@@H]([C@H](C)C/C=C/CO)O)C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C62H111N11O13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1218.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclosporin metabolite m17 | |
CAS RN |
89270-28-0 | |
Record name | Cyclosporine metabolite M17 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089270280 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.